molecular formula C3H4F3N3OS B016528 N-Trifluoroacetyl-N'-thioformamidohydrazine CAS No. 51321-51-8

N-Trifluoroacetyl-N'-thioformamidohydrazine

Cat. No. B016528
CAS RN: 51321-51-8
M. Wt: 187.15 g/mol
InChI Key: YOKAYYZWWYJPBC-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl-N'-thioformamidohydrazine is a chemical compound involved in various organic synthesis processes. It is part of a broader category of compounds that undergo reactions to form different chemical structures, showcasing the importance of trifluoroacetyl derivatives in organic chemistry.

Synthesis Analysis

Trifluoroacetyl derivatives of hydrazines, including N-Trifluoroacetyl-N'-thioformamidohydrazine, undergo reductive cleavage of the N-N bond with samarium(II) iodide in the presence of MeOH, leading to the formation of trifluoroacetamides in high yields. This method accommodates alkene functionality and avoids racemization, providing chiral amines with a TFA protecting group (Ding & Friestad, 2004).

Molecular Structure Analysis

N-Trifluoroacetylated sulfoximines react with trifluoromethylstyrenes in a one-pot domino reaction to give fluorinated 5,6-dihydro-1,2-thiazine 1-oxides. The molecular structure of the resulting product was confirmed by X-ray crystallographic analysis, illustrating the versatility of N-Trifluoroacetyl compounds in forming complex molecular structures (Wang, Rissanen, & Bolm, 2023).

Scientific Research Applications

1. NMR Spectroscopy and Instability Study

N-Trifluoroacetyl-N'-thioformamidohydrazine exhibits instability even in solid state, as shown by NMR spectroscopy. The NMR data of related compounds, such as formyl-, acet-, and trifluoroacet-hydrazide, have been compared to explore their conformational dependencies (Fritz et al., 1990).

2. Reductive Cleavage in Organic Synthesis

Trifluoroacetyl derivatives of hydrazines, including N-Trifluoroacetyl-N'-thioformamidohydrazine, are utilized in organic synthesis for efficient reductive cleavage of N-N bonds. This method yields trifluoroacetamides and is notable for accommodating alkene functionality and avoiding racemization (Ding & Friestad, 2004).

3. Application in Peptide Chemistry

This compound has been used in the trifluoroacetylation of amino acid- and dipeptide esters. Its advantages and limitations as a polymeric reagent in peptide chemistry have been discussed, emphasizing its potential for converting amino acid methyl esters to N-trifluoroacetyl derivatives (Tesch & Schulz, 1981).

4. Domino Reactions in Organic Chemistry

The compound is involved in one-pot domino reactions with 1-trifluoromethylstyrenes, leading to fluorinated 5,6-dihydro-1,2-thiazine 1-oxides. This process includes nucleophilic allylic and vinylic substitutions, highlighting its utility in creating complex fluorinated structures (Wang, Rissanen & Bolm, 2023).

properties

IUPAC Name

[(2,2,2-trifluoroacetyl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3OS/c4-3(5,6)1(10)8-9-2(7)11/h(H,8,10)(H3,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKAYYZWWYJPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477408
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyl-N'-thioformamidohydrazine

CAS RN

51321-51-8
Record name N-Trifluoroacetyl-N'-thioformamidohydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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